Pervanadate Pervanadate
Brand Name: Vulcanchem
CAS No.:
VCID: VC1953888
InChI: InChI=1S/3Na.3H2O2.4O.V/c;;;3*1-2;;;;;/h;;;3*1-2H;;;;;/q3*+1;;;;;3*-1;
SMILES:
Molecular Formula: H6Na3O10V
Molecular Weight: 285.95 g/mol

Pervanadate

CAS No.:

Cat. No.: VC1953888

Molecular Formula: H6Na3O10V

Molecular Weight: 285.95 g/mol

* For research use only. Not for human or veterinary use.

Pervanadate -

Specification

Molecular Formula H6Na3O10V
Molecular Weight 285.95 g/mol
IUPAC Name trisodium;hydrogen peroxide;trioxido(oxo)vanadium
Standard InChI InChI=1S/3Na.3H2O2.4O.V/c;;;3*1-2;;;;;/h;;;3*1-2H;;;;;/q3*+1;;;;;3*-1;
Standard InChI Key PZYFJWVGRGEWGO-UHFFFAOYSA-N
Canonical SMILES OO.OO.OO.[O-][V](=O)([O-])[O-].[Na+].[Na+].[Na+]

Introduction

Chemical Structure and Composition

Pervanadate is a chemical compound formed by the combination of vanadate and hydrogen peroxide. It is characterized as a peroxovanadium complex, specifically a vanadium(V)-peroxo complex.

Molecular Properties

PropertyValue
Molecular FormulaH6Na3O10V
Molecular Weight285.95 g/mol
IUPAC Nametrisodium;hydrogen peroxide;trioxido(oxo)vanadium
SynonymsVanadyl hydroperoxide, Peroxyvanadic acid
Dominant Species at pH 7.4[VO(O₂)₂(H₂O)]⁻ and [VO(O₂)(OH)₂]⁻
Redox Potential (E⁰)+1.1 V vs SHE at physiological pH

Pervanadate's structure enables diverse coordination modes due to its unique peroxovanadium configuration, which is central to its biological activity and chemical reactivity .

Preparation Methods

The preparation of pervanadate is a critical process that affects its stability and efficacy in research applications. Several protocols have been established for its synthesis.

Standard Laboratory Synthesis

The most common preparation method involves the following steps:

  • Dissolve sodium orthovanadate in water to obtain a 100 millimolar solution

  • Prepare a 20 millimolar HEPES buffer and adjust the pH to 7.3

  • Dilute 30% hydrogen peroxide ten times with the HEPES buffer

  • Mix the diluted hydrogen peroxide with the sodium orthovanadate solution

  • Add a small amount of catalase to the mixture to remove excess hydrogen peroxide

Alternative Preparation Protocol

A simplified protocol described in research literature includes:

  • Prepare a 2-minute incubation of 100 mM sodium orthovanadate and hydrogen peroxide in distilled water

  • Dilute to the appropriate concentration in serum-free medium

  • Use the solution within 1 hour of preparation

Freshly prepared pervanadate solutions are essential for maintaining efficacy, as the hydrogen peroxide-vanadate complex degrades over time, reducing its phosphatase-inhibiting activity .

Mechanism of Action

Pervanadate's primary mechanism of action involves the inhibition of protein tyrosine phosphatases (PTPs), which play crucial roles in cellular signaling processes.

Inhibition of Protein Tyrosine Phosphatases

Unlike vanadate, which acts as a competitive inhibitor, pervanadate functions through irreversible oxidation of the catalytic cysteine residue in protein tyrosine phosphatases. This mechanism was confirmed through mass spectrometry analysis .

The inhibition process involves:

  • Oxidation of the thiol group (-SH) in the catalytic cysteine to sulfenic (-SOH) or disulfide (-S-S-) forms

  • Irreversible inactivation of the phosphatase enzyme

  • Prevention of dephosphorylation of tyrosine residues on various proteins

Redox Reactions and Oxidation Mechanisms

Pervanadate functions as a potent oxidizing agent through several key redox interactions:

Reaction TypeProcessEffect
Thiol group oxidationConverts cysteine residues (-SH) to sulfenic (-SOH) or disulfide (-S-S-) formsIrreversibly inhibits protein tyrosine phosphatases
Redox cyclingGenerates reactive oxygen species (ROS) via Fenton-like reactionsContributes to oxidative stress in cellular systems
N-acetyl cysteine interactionReverses pervanadate-induced effectsRestores cellular thiol balance

These redox properties are critical to pervanadate's biological activities and have been demonstrated to be reversible with reducing agents like dithiothreitol .

Research Applications

Pervanadate has become an indispensable tool in biochemical and cellular research, particularly in the study of phosphorylation-dependent signaling pathways.

Study of Tyrosine Phosphorylation

Pervanadate is widely used to study tyrosine phosphorylation in cell signaling due to its ability to irreversibly inhibit protein tyrosine phosphatases. This property allows researchers to:

  • Amplify and detect transient phosphorylation events

  • Stabilize phosphorylated tyrosine residues on target proteins

  • Investigate receptor tyrosine kinase (RTK) signaling pathways

Standard experimental protocols involve treating cells with 0.1-1 mM pervanadate for 15-30 minutes, resulting in robust tyrosine phosphorylation detectable via Western blot or flow cytometry .

Cell Growth Regulation Studies

Pervanadate's ability to inhibit phosphotyrosine phosphatases has implications for regulating cell growth. Research has demonstrated that pervanadate can:

  • Induce hyperphosphorylation of proteins involved in cell cycle regulation

  • Increase proliferation rates in certain cell lines

  • Activate growth factor receptors and downstream signaling pathways

Biological Effects and Signaling Pathways

Enzyme Modulation and Signaling Pathways

Pervanadate exhibits dual roles as both a phosphatase inhibitor and kinase activator, affecting multiple cellular signaling cascades.

Protein Tyrosine Phosphatase Inhibition

Target EnzymeIC₅₀ (μM)Biological Effect
PTP1B2.1Sustained ERK1/2 phosphorylation
CD454.8Enhanced T-cell receptor signaling
SHP-23.5β-arrestin 1 cleavage inhibition

Kinase Activation Pathways

Pervanadate has been demonstrated to:

  • Induce MAPK cascade activation (ERK1/2, JNK, p38) at 50-100 μM

  • Trigger calcium influx (EC₅₀ = 12 μM) through TRPC channels

  • Promote IP₃ formation via PLCγ activation

Cellular Response Modulation

Pervanadate exhibits dose-dependent effects across multiple cell lines:

Concentration (μM)Primary EffectSecondary Response
10-50Transient Ca²⁺ spikesHistamine secretion (in RBL cells)
50-100Sustained ERK/JNK activationHSP70 suppression
100-500Global tyrosine phosphorylationApoptosis initiation

At high concentrations (approximately 500 μM), pervanadate induces tyrosine phosphorylation of many cellular proteins and can inhibit heat-induced transcription of heat shock proteins .

Insulin-Mimetic Properties

Pervanadate has drawn significant interest due to its insulin-mimetic properties, making it relevant for diabetes research.

Glucose Transport Stimulation

Studies have demonstrated that pervanadate can:

  • Mimic insulin to stimulate glucose transport in various cell types

  • Enhance the activity of the insulin receptor by preventing dephosphorylation of its beta-subunit

  • Improve glucose uptake in diabetic models

Research involving streptozotocin-induced diabetic rats has shown that pervanadate treatment results in significant improvements in insulin receptor signaling and glucose metabolism .

Heat Shock Factor Regulation

MAPK Pathway Involvement

Analysis of the activation of mitogen-activated protein kinases (MAPKs) revealed that pervanadate activates:

  • Extracellular signal-regulated kinase (ERK1/2)

  • c-Jun-N-terminal kinase 1/2 (JNK1/2)

  • p38 kinase

Interestingly, pharmacological inhibitors of the ERK1/2 kinase pathway or p38 kinase had little or no effect on pervanadate-induced hyperphosphorylation of HSF1, suggesting alternative mechanisms .

Comparison with Similar Compounds

Vanadate vs. Pervanadate

PropertyVanadatePervanadate
Mechanism of inhibitionCompetitive inhibitorIrreversible inhibitor
ReversibilityReversible with EDTANot reversible with EDTA
Potency as PTP inhibitorLowerHigher
StabilityMore stableLess stable, degrades over time
Effect on cellular thiolsMinimalSignificant oxidation

Vanadate is a competitive inhibitor for protein-tyrosine phosphatase PTP1B, with a Ki of 0.38±0.02 μM. EDTA, which chelates vanadate, causes an immediate and complete reversal of vanadate inhibition when added to an enzyme assay .

Other Related Compounds

Other protein tyrosine phosphatase inhibitors with similar properties include:

  • Permolybdate: Another reversible inhibitor of protein tyrosine phosphatases with a different potency and mechanism compared to pervanadate

  • Bis(acetylacetonato)oxovanadium(IV): A vanadyl chelate that potentiates tyrosine phosphorylation of the insulin receptor

Cytotoxicity and Cellular Effects

Dose-Dependent Cytotoxicity

Research on human myeloid leukemia cell lines has demonstrated a relationship between phosphatase inhibition and cytotoxic effects of pervanadate:

  • Total phosphatase activity is inhibited by approximately 95% in the presence of 200 μM pervanadate

  • Higher concentrations of pervanadate (100-500 μM) lead to global tyrosine phosphorylation and apoptosis initiation

  • N-acetyl cysteine inhibits these effects, suggesting a redox-based mechanism

Cell-Specific Effects

Pervanadate has been observed to elicit different responses in various cell types:

  • In C3H10T1/2 mouse fibroblasts, pervanadate induces proliferation and translocates/activates p42/44 mitogen-activated protein (MAP) kinase to the cell nucleus

  • In HeLa cells, 50-100 μM pervanadate induces hyperphosphorylation of HSF1

  • In myeloma cells and bone marrow-derived mast cells, pervanadate treatment results in tyrosine phosphorylation of PKC-δ, SHIP, and additional proteins

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